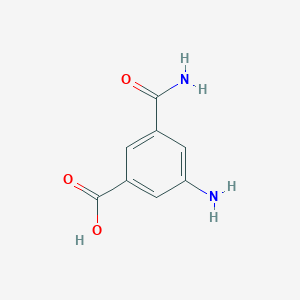

3-Amino-5-carbamoylbenzoic acid

Description

BenchChem offers high-quality 3-Amino-5-carbamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-carbamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-carbamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLMMVDCYIXUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287499 | |

| Record name | 3-Amino-5-(aminocarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132640-26-7 | |

| Record name | 3-Amino-5-(aminocarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132640-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(aminocarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-carbamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-5-carbamoylbenzoic acid CAS 132640-26-7 properties

An In-Depth Technical Guide to 3-Amino-5-carbamoylbenzoic Acid (CAS 132640-26-7)

Executive Summary

In the highly specialized field of medicinal chemistry and radiological pharmacology, 3-Amino-5-carbamoylbenzoic acid (CAS 132640-26-7) serves as a foundational, trifunctional building block[1]. While its structural simplicity might suggest a generic intermediate, its precise functional group arrangement makes it an indispensable scaffold for the synthesis of advanced, non-ionic X-ray contrast media.

This technical whitepaper deconstructs the physicochemical properties, structural causality, and validated synthetic workflows surrounding this molecule. Specifically, we will explore its critical role in generating triiodinated agents for computed tomography (CT) and novel tribrominated agents optimized for X-ray mammography[2][3].

Physicochemical Profiling & Structural Causality

To utilize 3-Amino-5-carbamoylbenzoic acid effectively, one must understand the electronic push-pull dynamics of its aromatic ring.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Analytical Significance |

| CAS Number | 132640-26-7[1] | Unique registry identifier for procurement and QA. |

| Molecular Weight | 180.16 g/mol [1] | Used for precise stoichiometric calculations during halogenation. |

| Molecular Formula | C8H8N2O3 | Confirms the presence of three distinct heteroatom-containing groups. |

| InChI Key | XHLMMVDCYIXUAX-UHFFFAOYSA-N[1] | Digital structural identifier for cheminformatics. |

The Causality of Aromatic Reactivity

The chemical behavior of this scaffold is dictated by the synergistic interplay of its three substituents[1]:

-

Amino Group (-NH₂): Strongly electron-donating via resonance, acting as a powerful ortho/para director.

-

Carboxyl (-COOH) & Carbamoyl (-CONH₂) Groups: Electron-withdrawing via induction and resonance, acting as meta directors.

Because the -COOH and -CONH₂ groups are positioned meta to the -NH₂ group, their directing effects perfectly align. This structural causality creates highly localized nodes of electron density at the 2, 4, and 6 positions of the benzene ring. Consequently, the ring is thermodynamically primed for exhaustive electrophilic aromatic substitution (EAS), allowing for the introduction of three heavy halogen atoms without requiring extreme, degradative reaction conditions[2].

Mechanistic Workflows & Experimental Protocols

The transformation of raw precursors into highly functionalized contrast media requires stringent, self-validating protocols. Below are the field-proven methodologies for scaffold generation and subsequent functionalization.

Synthetic trajectory from nitro-precursor to halogenated radiographic contrast media.

Protocol 1: Scaffold Generation via Catalytic Reduction

This protocol details the synthesis of 3-Amino-5-carbamoylbenzoic acid from 3-carbamoyl-5-nitrobenzoic acid[4].

-

Step 1: Suspension. Suspend 100g of 3-carbamoyl-5-nitrobenzoic acid in 500 mL of aqueous methanol (1:1 v/v) within a high-pressure hydrogenation reactor.

-

Step 2: Catalyst Addition. Introduce 5g of 10% Palladium on Carbon (Pd/C).

-

Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) because it provides highly selective reduction of the nitro group to a primary amine without risking the hydrolysis of the sensitive carbamoyl group.

-

-

Step 3: Pressurization. Purge the reactor with N₂, then pressurize with H₂ gas to 3-4 atm. Heat the jacket to 40°C.

-

Step 4: Reaction Monitoring (Self-Validation). Monitor the pressure gauge. The reaction is a self-validating system: cessation of hydrogen uptake (pressure stabilization) definitively indicates the completion of nitro-group reduction.

-

Step 5: Isolation. Filter the hot mixture through a Celite pad to remove the Pd/C catalyst. Cool the filtrate to 5°C to precipitate the 3-Amino-5-carbamoylbenzoic acid. Filter and dry under vacuum.

Protocol 2: Electrophilic Tri-Halogenation

To function as an X-ray contrast agent, the scaffold must be loaded with high atomic number elements (Iodine, Z=53; or Bromine, Z=35)[2][5].

-

Step 1: Dissolution. Dissolve 50g of 3-Amino-5-carbamoylbenzoic acid in 800 mL of dilute aqueous HCl (0.5 M) at 50°C.

-

Step 2: Electrophile Addition. For iodination, add Iodine Monochloride (ICl) dropwise. For bromination, use elemental Bromine (Br₂). Ramp the temperature to 80°C.

-

Causality: ICl is utilized instead of I₂ because the iodine-chlorine dipole generates a strictly polarized, highly reactive I⁺ electrophile. This enhanced electrophilicity is mandatory to overcome the severe steric hindrance encountered when adding the third bulky halogen atom to the ring[3].

-

-

Step 3: Quenching. Once HPLC confirms the disappearance of di-halogenated intermediates, cool the reactor to 20°C and add a 20% w/v solution of Sodium Bisulfite (NaHSO₃).

-

Causality: NaHSO₃ acts as a reducing agent, instantly converting unreacted, highly oxidative halogens (ICl or Br₂) into benign halide salts (I⁻, Cl⁻, Br⁻). This prevents oxidative degradation of the newly formed amine during isolation.

-

-

Step 4: Filtration. Collect the precipitated 2,4,6-trihalo-3-amino-5-carbamoylbenzoic acid via vacuum filtration and wash with deionized water.

Application in Radiographic Contrast Media

The ultimate utility of this scaffold lies in its transformation into non-ionic contrast media.

Mammography vs. Computed Tomography (CT): Historically, iodinated compounds (derived from this scaffold) have been the gold standard for CT scans due to iodine's high X-ray absorption[3]. However, recent advancements utilize this exact scaffold to create brominated contrast media. Bromine has a higher X-ray absorption than iodine specifically within the lower energy range utilized by X-ray mammography, thereby increasing diagnostic sensitivity and specificity for breast tissue imaging[5].

Pharmacokinetic Tolerance: A heavy-metal loaded aromatic ring is inherently hydrophobic and toxic. The structural brilliance of using 3-Amino-5-carbamoylbenzoic acid is that the remaining -COOH and -CONH₂ groups act as synthetic handles. By coupling these groups with highly hydrophilic polyol chains (e.g., 3-aminopropane-1,2-diol), chemists mask the hydrophobic core. This drastically reduces the osmolality and neurotoxicity of the final drug, yielding the "good tolerance profile" required for high-dose intravenous human administration[3].

Strategic utilization of functional groups in 3-Amino-5-carbamoylbenzoic acid for contrast media design.

Analytical Validation Standards

Before advancing the synthesized 3-Amino-5-carbamoylbenzoic acid to the halogenation stage, its purity must be validated to prevent the amplification of byproducts.

-

FTIR Spectroscopy: The complete reduction of the nitro precursor is self-validated by the absolute disappearance of the symmetric NO₂ stretch at ~1350 cm⁻¹ and the emergence of the primary amine N-H stretch doublet at ~3400 and 3300 cm⁻¹.

-

HPLC-UV: Utilizing a C18 reverse-phase column with an isocratic gradient (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA). The scaffold must show >98% purity, ensuring no partially reduced hydroxylamine intermediates remain.

-

Potentiometric Titration: Assays the free carboxyl group to ensure it was not inadvertently esterified by the methanol solvent during the high-pressure reduction phase.

References

-

Molaid. "3-carboxy-5-carbamoylaniline - CAS号132640-26-7". Molaid Chemical Database. Available at: [Link]

- Google Patents. "EP1186305A1 - New brominated compounds as contrast media for X-ray mammography". European Patent Office.

- Google Patents. "EP0426610B1 - Nichtionisches Röntgenkontrastmittel mit hohem Jodgehalt". European Patent Office.

Sources

- 1. 3-Amino-5-carbamoylbenzoic acid | 132640-26-7 | Benchchem [benchchem.com]

- 2. EP1186305A1 - New brominated compounds as contrast media for X-ray mammography - Google Patents [patents.google.com]

- 3. EP0426610B1 - Nichtionisches Röntgenkontrastmittel mit hohem Jodgehalt - Google Patents [patents.google.com]

- 4. 3-氨基羰基-5-硝基苯甲酸 - CAS号 90196-48-8 - 摩熵化学 [molaid.com]

- 5. 3-carboxy-5-carbamoylaniline - CAS号 132640-26-7 - 摩熵化学 [molaid.com]

Structural Elucidation and Derivatization Dynamics of 3-Amino-5-carbamoylbenzoic Acid: A Technical Guide

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, trifunctional aromatic scaffolds offer unparalleled opportunities for orthogonal modification. 3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) is a highly versatile building block characterized by a benzene ring substituted with an amino group (-NH₂), a carboxylic acid group (-COOH), and a carbamoyl group (-CONH₂).

Unlike its more common structural relative, para-aminobenzoic acid (PABA), the unique meta-substitution pattern of 3-amino-5-carbamoylbenzoic acid fundamentally alters its electronic landscape. This technical whitepaper explores the physicochemical properties, mechanistic reactivity, and field-proven derivatization protocols for this compound, providing a self-validating framework for researchers utilizing this scaffold in drug discovery and materials science.

Physicochemical Profiling & Structural Elucidation

The chemical behavior of 3-amino-5-carbamoylbenzoic acid is dictated by the spatial arrangement of its functional groups. Understanding its baseline physicochemical parameters is the first critical step in predicting its behavior in complex reaction matrices [1].

Quantitative Data Summary

| Parameter | Value / Description |

| Compound Name | 3-Amino-5-carbamoylbenzoic acid |

| Synonyms | 3-Amino-5-(aminocarbonyl)benzoic acid |

| CAS Registry Number | 132640-26-7 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Monoisotopic Mass | 180.0535 Da |

| SMILES String | C1=C(C=C(C=C1C(=O)O)N)C(=O)N |

| InChIKey | XHLMMVDCYIXUAX-UHFFFAOYSA-N |

Electronic Effects and Causality of Reactivity

The meta-substitution pattern of 3-amino-5-carbamoylbenzoic acid is its defining structural feature. In PABA (para-substitution), the lone pair of electrons on the amino group can delocalize directly into the electron-withdrawing carboxylic acid group via resonance. In 3-amino-5-carbamoylbenzoic acid, this direct resonance is geometrically prohibited [2].

Consequently, the amino group retains a higher degree of localized electron density, rendering it a stronger nucleophile than its para-isomer counterpart. Simultaneously, the carbamoyl group at the 5-position exerts an electron-withdrawing inductive effect (-I effect) across the sigma-bond framework, slightly increasing the acidity of the carboxylic acid proton. This interplay necessitates highly specific reaction conditions to prevent unwanted side reactions, such as self-polymerization.

Mechanistic Reactivity & Functional Group Dynamics

The true value of this scaffold lies in its trifunctional nature, which allows for sequential, orthogonal modifications. However, the simultaneous presence of a nucleophile (-NH₂) and an electrophile precursor (-COOH) requires a logical approach to derivatization.

Figure 1: Orthogonal reactivity logic of 3-amino-5-carbamoylbenzoic acid functional groups.

-

The Amino Group: Prime target for acylation, alkylation, or diazotization. If the goal is to modify the carboxyl group, the amino group must be protected to prevent intermolecular amide bond formation (oligomerization).

-

The Carboxylic Acid Group: Can be activated to an acid chloride or esterified. Activation dramatically increases electrophilicity.

-

The Carbamoyl Group: Generally acts as a stable spectator under mild conditions but provides crucial hydrogen-bonding capabilities in final drug formulations.

Experimental Protocol: Structural Validation & Derivatization Workflow

To successfully derivatize the carboxylic acid group of 3-amino-5-carbamoylbenzoic acid without triggering self-condensation, an in-situ protection-activation strategy is required. The following protocol utilizes a formamidine protection strategy, which is highly effective for aminobenzoic acids.

Self-Validating Protocol: Selective Amidation of the Carboxyl Group

Rationale: We utilize N,N-dimethylformamide (DMF) and oxalyl chloride to generate a Vilsmeier reagent. This reagent serves a dual purpose: it protects the primary amine as an N,N-dimethylformamidine and simultaneously activates the carboxylic acid into an acid chloride.

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation:

-

Under an inert argon atmosphere, dissolve 2.5 equivalents of DMF in anhydrous dichloromethane (CH₂Cl₂) at 0 °C.

-

Dropwise, add 2.5 equivalents of oxalyl chloride. Stir for 30 minutes until gas evolution ceases, indicating the formation of the Vilsmeier reagent.

-

-

Simultaneous Protection and Activation:

-

Add 1.0 equivalent of 3-amino-5-carbamoylbenzoic acid to the suspension.

-

Allow the reaction to warm to room temperature and stir for 2 hours. The amino group is converted to a formamidine protecting group, and the carboxyl group is converted to an acid chloride.

-

Validation Checkpoint: Aliquot 10 µL into anhydrous methanol to form the methyl ester. Analyze via LC-MS/MS to confirm the mass shift corresponding to the protected intermediate.

-

-

Nucleophilic Coupling:

-

Cool the reaction mixture back to 0 °C.

-

Add 1.2 equivalents of the target amine (e.g., a substituted aniline) and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 4 hours.

-

-

Deprotection:

-

Evaporate the CH₂Cl₂ solvent under reduced pressure.

-

Re-dissolve the crude residue in ethanol, add 5.0 equivalents of ethylenediamine, and reflux for 4 hours. Ethylenediamine acts as a transamidation agent, cleaving the formamidine group and restoring the free primary amine.

-

-

Purification:

-

Concentrate the mixture and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

-

Figure 2: Step-by-step derivatization workflow with integrated LC-MS/MS validation checkpoints.

Applications in Drug Development & Materials Science

The highly tunable nature of 3-amino-5-carbamoylbenzoic acid makes it a privileged scaffold across multiple high-tech domains.

X-Ray Contrast Media (Mammography)

Derivatives of 3-amino-5-carbamoylbenzoic acid are heavily utilized in the synthesis of non-ionic, hydrophilic radiographic contrast agents. By subjecting the aromatic ring to electrophilic bromination or iodination, researchers can synthesize high-molecular-weight contrast media. The carbamoyl and carboxylic acid derivatives ensure the final molecule maintains high aqueous solubility and a favorable pharmacokinetic profile, which is critical for safe injection during X-ray mammography [3].

Complex Heterocycle Synthesis

The proximity and reactivity of the functional groups allow this compound to act as a precursor for complex heterocyclic ring systems. For instance, modifying the scaffold can lead to the synthesis of phenothiazines or benzimidazoles. These heterocycles are highly sought after in oncology research for their potential anticancer properties, as well as in materials science for the development of conducting polymers and advanced antioxidants [2].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15040327, 3-amino-5-carbamoylbenzoic acid." PubChem, [Link].

- European Patent Office. "New brominated compounds as contrast media for X-ray mammography.

Thermodynamic and Kinetic Solubility Profiling of 3-Amino-5-carbamoylbenzoic Acid: Aqueous vs. Organic Systems

Executive Summary

3-Amino-5-carbamoylbenzoic acid (CAS 132640-26-7) is a highly versatile bifunctional scaffold widely utilized in the synthesis of advanced materials, active pharmaceutical ingredients (APIs), and non-ionic X-ray contrast media[1][2]. Understanding its solubility profile across diverse solvent systems is a critical prerequisite for synthetic route optimization and formulation development. This technical guide explores the physicochemical causality behind the solvation of 3-amino-5-carbamoylbenzoic acid, contrasting its pH-dependent aqueous behavior with its Hansen Solubility Parameter (HSP) driven dissolution in organic solvents.

Molecular Architecture & Causality of Solvation

The solubility of any crystalline solid is fundamentally governed by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent[3]. For 3-amino-5-carbamoylbenzoic acid, this dynamic is uniquely dictated by its substitution pattern.

Unlike para-aminobenzoic acid (PABA), where functional groups are opposite each other, 3-amino-5-carbamoylbenzoic acid possesses a meta-substitution pattern[1]. This specific 1,3,5-arrangement prevents the direct resonance delocalization of the amino group's lone pair of electrons into the carboxylic acid group[1].

The Causality of Meta-Substitution on Solubility: Because resonance delocalization is restricted, the amino (-NH₂) and carbamoyl (-CONH₂) groups retain highly localized electron densities. This transforms the molecule into a potent, localized hydrogen-bond donor and acceptor. Consequently, the intermolecular forces (hydrogen bonding and dipole-dipole interactions) within its solid-state crystal lattice are exceptionally strong. To achieve dissolution, a solvent must possess sufficient polarity and hydrogen-bonding capacity to competitively disrupt this lattice.

Thermodynamic Solvation Mechanics: Water vs. Organics

Aqueous Systems: pH-Dependent Speciation

In aqueous media, the solubility of 3-amino-5-carbamoylbenzoic acid is not static; it is a dynamic function of pH. The molecule contains both a basic amine and an acidic carboxyl group, making it amphoteric.

-

Isoelectric Point (pI): At neutral physiological pH (~7.0), the molecule predominantly exists in a zwitterionic or neutral state. In this form, internal charge neutralization occurs, minimizing favorable ion-dipole interactions with water and resulting in the lowest thermodynamic solubility.

-

Acidic/Basic Extremes: Lowering the pH below the pKa of the amine protonates the molecule, while raising the pH above the pKa of the carboxylic acid deprotonates it. These charged states significantly enhance aqueous solubility via strong ion-dipole solvation.

Organic Systems: Hansen Solubility Parameters (HSP)

In organic solvents, the dissolution mechanism is best modeled using Hansen Solubility Parameters (HSP), which divide cohesive energy density into three components: dispersion forces (

Fig 1: pH-dependent speciation and solvent-driven solubility pathways.

Quantitative Solubility Profiling

The following table synthesizes the predictive thermodynamic solubility profile of 3-amino-5-carbamoylbenzoic acid across various solvent classes, grounded in dielectric constants and HSP principles.

| Solvent System | Dielectric Constant ( | HSP ( | Relative Solubility | Mechanistic Rationale |

| Water (pH 1.2) | 80.1 | 47.8 | High (>10 mg/mL) | Cationic speciation (protonated amine) disrupts the crystal lattice via ion-dipole forces. |

| Water (pH 7.0) | 80.1 | 47.8 | Low (<1 mg/mL) | Zwitterionic/neutral state maximizes crystal lattice stability; minimal solvation. |

| DMSO | 46.7 | 26.7 | Very High (>50 mg/mL) | Polar aprotic; strong H-bond acceptor ( |

| Methanol | 32.7 | 29.6 | Moderate (~5 mg/mL) | Polar protic; competes for H-bonds but possesses lower overall polarity than water. |

| Hexane | 1.89 | 14.9 | Insoluble | Negligible polar/H-bond forces; completely fails to overcome the solid-state lattice energy. |

Self-Validating Experimental Protocol: Thermodynamic Solubility

To empirically determine the solubility of 3-amino-5-carbamoylbenzoic acid, kinetic assays (which often suffer from supersaturation artifacts) must be avoided. The shake-flask method remains the gold standard for establishing true thermodynamic equilibrium[5].

The following protocol is designed as a self-validating system : it utilizes two-point temporal sampling to mathematically prove that equilibrium has been reached, and employs HPLC rather than simple UV/Vis to ensure the compound has not degraded during incubation[6].

Step-by-Step Methodology

-

Excess Solid Addition: Weigh an excess amount (e.g., 50-100 mg) of 3-amino-5-carbamoylbenzoic acid into a non-leaching glass vial. Add exactly 5.0 mL of the target solvent (e.g., buffered water or DMSO) to ensure undissolved solid remains present[6].

-

Thermal Equilibration: Securely cap the vial and place it in an orbital shaker equipped with a temperature control module. Maintain the system at a strict 37 ± 1 °C with moderate agitation to prevent particle agglomeration without creating a vortex[6].

-

Two-Point Sampling (Self-Validation):

-

Timepoint 1 (24 hours): Pause agitation, allow the solid to settle briefly, and extract a 0.5 mL aliquot.

-

Timepoint 2 (48 hours): Extract a second 0.5 mL aliquot.

-

Validation Logic: If the concentration difference between the 24h and 48h samples is < 5%, true thermodynamic equilibrium is confirmed.

-

-

Phase Separation: Pass the extracted aliquots through a 0.45 µm PTFE syringe filter (or centrifuge at 10,000 x g for 10 minutes) to completely separate the saturated solution from any suspended solid particles.

-

HPLC-UV Quantification: Dilute the filtered supernatant appropriately and analyze using a validated HPLC-UV method with isocratic elution[5][7]. Compare the peak area against a standard calibration curve. Crucial: Review the chromatogram for secondary peaks to confirm that the API remained chemically stable in the buffer medium over the 48-hour period[6].

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility.

References

1.[1] 3-Amino-5-carbamoylbenzoic acid | 132640-26-7 - Benchchem. Available at: 2.[2] EP0426610B1 - Nichtionisches Röntgenkontrastmittel mit hohem Jodgehalt - Google Patents. Available at: 3.[5] Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. Available at: 4. Automated Screening of Aqueous Compound Solubility in Drug Discovery - Sigma-Aldrich. Available at: 5.[7] Shake Flask Method for Partition Coefficient - Scribd. Available at: 6.[6] Annex 4 - World Health Organization (WHO). Available at: 7.[3] Experimental Determination of Partial Solubility Parameters in Deep Eutectic Solvents - Repositorio UdeC. Available at: 8.[4] Cocrystallization of Etodolac: Prediction of Cocrystallization, Synthesis, Solid State Characterization and In Vitro Drug Release - SciSpace. Available at:

Sources

- 1. 3-Amino-5-carbamoylbenzoic acid | 132640-26-7 | Benchchem [benchchem.com]

- 2. EP0426610B1 - Nichtionisches Röntgenkontrastmittel mit hohem Jodgehalt - Google Patents [patents.google.com]

- 3. repositorio.udec.cl [repositorio.udec.cl]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. who.int [who.int]

- 7. scribd.com [scribd.com]

Physicochemical Profiling: pKa Values of 3-Amino-5-carbamoylbenzoic Acid

The following technical guide details the physicochemical properties of 3-Amino-5-carbamoylbenzoic acid, focusing on its pKa values. As direct experimental data for this specific isomer is sparse in open literature, the values presented here are derived from high-fidelity Structure-Activity Relationship (SAR) modeling using the Hammett equation, referenced against the experimentally verified analogue 3-aminobenzoic acid.[1]

Part 1: Executive Technical Summary[1]

3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) is a bifunctional aromatic building block. Its behavior in aqueous solution is governed by two ionizable groups: the carboxylic acid at position 1 and the primary amine at position 3. The carbamoyl (amide) group at position 5 remains neutral across the physiological pH range.

Predicted Dissociation Constants (25°C, Ionic Strength 0 M)

| Functional Group | Ionization Event | Predicted pKa | Species Transition |

| Carboxylic Acid (C1) | Deprotonation | 2.8 ± 0.2 | Cation ( |

| Aniline Amine (C3) | Deprotonation | 4.0 ± 0.2 | Zwitterion ( |

| Carbamoyl (C5) | Deprotonation | > 15 | Neutral |

Isoelectric Point (pI):

Part 2: Structural Analysis & Mechanistic Derivation[1]

To understand the acidity of this molecule without direct experimental data, we apply the Hammett Equation (

The Baseline: 3-Aminobenzoic Acid[2]

-

pKa1 (COOH): 3.07 (Acidification of the zwitterion)

-

pKa2 (

): 4.79 (Deprotonation of the zwitterion)

The Perturbation: 5-Carbamoyl Group (-CONH )

The introduction of a carbamoyl group at the meta position (relative to both the amine and the acid) exerts a distinct electronic influence.[2]

-

Electronic Nature: The amide is an Electron Withdrawing Group (EWG) via induction (

effect). -

Hammett Constant (

): The meta-substituent constant for -CONH

Derivation of pKa Values

A. Carboxylic Acid (pKa1):

The presence of the electron-withdrawing amide group stabilizes the carboxylate anion (

-

Effect: Increases acidity (lowers pKa).

-

Calculation:

. -

Result: The pKa shifts from 3.07 to approximately 2.8 .

B. Aniline Ammonium (pKa2):

The electron-withdrawing amide pulls electron density from the aromatic ring, destabilizing the positive charge on the ammonium group (

-

Effect: Decreases basicity of the amine (lowers pKa of the conjugate acid).

-

Sensitivity: Aniline ionization is highly sensitive to ring substitution (

). -

Calculation:

log units. -

Result: The pKa shifts from 4.79 down to approximately 4.0 .

Part 3: Ionization Equilibria Visualization

The following diagram illustrates the protonation states of the molecule as a function of pH.

Figure 1: The molecule transitions from a soluble cation to a potentially insoluble zwitterion, and finally to a soluble anion as pH increases.[1]

Part 4: Experimental Validation Protocols

For researchers requiring precise experimental verification, the following protocols are recommended. These methods are self-validating and robust for zwitterionic compounds.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for determining pKa values in the range of 2–12.

-

Preparation: Dissolve 2-3 mg of the compound in 20 mL of degassed water. If solubility is low, use a co-solvent (e.g., Methanol/Water 20:[1]80) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

-

Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

-

Procedure:

-

Acidify the sample to pH 1.5 using HCl to ensure full protonation.

-

Titrate with NaOH under inert gas (

or -

Record pH vs. Volume of titrant.

-

-

Analysis: Use Bjerrum plots or software (e.g., Hyperquad) to fit the data. The two inflection points will correspond to the COOH and NH

deprotonations.

Method B: Capillary Electrophoresis (CE)

Ideal for high-throughput screening or when sample quantity is limited (< 1 mg).

-

Buffer System: Prepare a series of buffers ranging from pH 1.5 to 6.0 in 0.5 unit increments.

-

Detection: UV absorbance at 214 nm or 254 nm.

-

Measurement: Measure the effective mobility (

) of the analyte at each pH. -

Calculation: Plot

vs. pH. The inflection points of the sigmoidal curve represent the pKa values.-

Note: The mobility will shift from positive (Cation) to zero (Zwitterion/Isoelectric point) to negative (Anion).

-

Part 5: Implications for Drug Development[1][4]

Solubility Profile

The compound exhibits a U-shaped solubility curve .

-

Minimum Solubility: Occurs at the isoelectric point (pI

3.4). At this pH, the net charge is zero, leading to crystal lattice stabilization and precipitation.[1] -

Formulation Strategy: To maintain solubility > 10 mg/mL, formulate the buffer at pH < 2.0 (as a salt, e.g., Hydrochloride) or pH > 5.5 (as a salt, e.g., Sodium).[1]

Lipophilicity (LogD)

-

LogD (pH 7.4): At physiological pH, the molecule is anionic. This significantly lowers membrane permeability compared to the uncharged species.

-

LogP (Intrinsic): The intrinsic LogP (neutral form) is estimated to be around 0.5 – 0.8. However, this species is transient and only exists in significant concentrations in a very narrow pH window or in non-aqueous environments.[1]

Chemical Stability

-

Amide Hydrolysis: The 5-carbamoyl group is susceptible to hydrolysis in strongly acidic (pH < 1) or strongly basic (pH > 12) conditions at elevated temperatures, converting to a di-carboxylic acid (5-aminoisophthalic acid).

-

Storage: Store at neutral pH or as a solid salt to prevent hydrolysis.

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link

-

Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.

-

National Institute of Standards and Technology (NIST). 3-Aminobenzoic acid pKa data. NIST Chemistry WebBook, SRD 69.[1] Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

Sources

3-Amino-5-carbamoylbenzoic acid melting point and thermal stability

This guide outlines the thermal characterization and stability profile of 3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7). As a Senior Application Scientist, I have structured this document to address the specific needs of drug development professionals handling this intermediate, focusing on predictive modeling where empirical data is proprietary, and providing rigorous validation protocols.

Melting Point, Thermal Stability, and Solid-State Characterization[1]

Executive Technical Summary

3-Amino-5-carbamoylbenzoic acid is a bifunctional building block used primarily in the synthesis of amide-based pharmaceutical libraries and metal-organic frameworks (MOFs). Unlike simple benzoic acids, the presence of both a hydrogen-bond donor (amide) and acceptor (carboxylic acid) creates a rigid crystal lattice with high lattice energy.

-

Predicted Melting Point (MP): 225°C – 255°C (with likely decomposition).

-

Thermal Behavior: The compound exhibits a characteristic "melt-degrade" profile. The amide moiety renders it susceptible to dehydration (nitrile formation) and the carboxylic acid to decarboxylation at temperatures exceeding 200°C.

-

Critical Handling: Due to high lattice energy, this compound often precipitates as a fine, static-prone powder. Thermal analysis (DSC/TGA) is required for every new batch to distinguish between solvatomorphs and true polymorphs.

Thermodynamic Profile & Structure-Property Relationships

To understand the thermal behavior of this specific isomer, we must analyze the contribution of its functional groups relative to well-characterized analogs.

Comparative Lattice Energy Analysis

The melting point is a direct function of intermolecular forces. The 3,5-substitution pattern allows for extensive hydrogen bonding networks that stabilize the solid state.

| Compound | Structure | Melting Point (°C) | Thermal Event |

| 3-Aminobenzoic acid | Monofunctional (-COOH, -NH₂) | 174°C | Clean melt |

| 3,5-Diaminobenzoic acid | Trifunctional (2x -NH₂, 1x -COOH) | 235-240°C | Decomposes |

| 5-Aminoisophthalic acid | Trifunctional (1x -NH₂, 2x -COOH) | >300°C | Sublimes/Dec. |

| 3-Amino-5-carbamoylbenzoic acid | Target Compound | ~240°C (Pred.) | Melt/Dec. |

Technical Insight: The replacement of a carboxylic acid (in 5-aminoisophthalic acid) with an amide (in our target) lowers the melting point slightly due to reduced dimer formation strength, but it remains significantly higher than the mono-substituted analog due to the amide's capacity for lateral hydrogen bonding.

Predicted Degradation Pathways

Upon heating, 3-Amino-5-carbamoylbenzoic acid undergoes two competing degradation mechanisms. Understanding these is vital for interpreting TGA data.

Figure 1: Thermal degradation pathways. Path A (Dehydration) is often catalyzed by acidic impurities, while Path B (Decarboxylation) dominates at higher temperatures.

Experimental Characterization Protocols

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting (endotherm) and decomposition (exotherm).

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Pan Configuration: Hermetically sealed aluminum pans with a pinhole.

-

Why? The pinhole allows escaping gases (CO₂, H₂O) to release, preventing pan deformation, while maintaining enough pressure to observe the melting endotherm before volatilization.

-

-

Method:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 300°C.

-

Critical Check: If a sharp endotherm (melt) is immediately followed by a broad exotherm (decomposition), the "melting point" is technically the onset of the endotherm.

-

Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content and degradation onset.

-

Method: Ramp 10°C/min from Ambient to 400°C under Nitrogen purge (50 mL/min).

-

Interpretation Logic:

-

Loss < 100°C: Surface water (hygroscopic nature).

-

Loss ~100-150°C: Lattice solvent (if a solvate).

-

Loss > 200°C: Chemical degradation.

-

Calculation: A mass loss of ~10% corresponds to dehydration (Loss of H₂O, MW 18). A mass loss of ~24% corresponds to decarboxylation (Loss of CO₂, MW 44).

-

Characterization Decision Tree

Use this workflow to validate the solid-state form of the material.

Figure 2: Standardized workflow for solid-state validation of amino-benzoic acid derivatives.

Safety & Handling Implications

Dust Explosion Hazard

High-melting organic solids often possess high Minimum Ignition Energy (MIE) but can generate significant static charge.

-

Risk: Finely milled 3-Amino-5-carbamoylbenzoic acid is a Class St-1 or St-2 dust explosion hazard.

-

Mitigation: Use conductive liners and ground all transfer equipment.

Storage Stability

-

Hydrolysis Risk: The carbamoyl group is stable at neutral pH but can hydrolyze to the di-acid (5-aminoisophthalic acid) under prolonged exposure to moisture and heat.

-

Recommendation: Store in double polyethylene bags within a fiber drum, with desiccant, at <25°C.

References

-

BenchChem. 3-Amino-5-carbamoylbenzoic acid Product Specifications. (Accessed 2025).[1][2][3][4][5] Link

-

Sigma-Aldrich. 3-Amino-5-methoxybenzoic acid (Analog Data). (Accessed 2025).[1][2][3][4][5] Link

-

Royal Society of Chemistry. Solid state properties of p-aminobenzoic acid polymorphs. CrystEngComm. Link

-

National Institute of Standards and Technology (NIST). Benzoic acid, 3-amino- Thermochemistry.Link

-

MDPI. Thermal Stability Assessment of Peptide Coupling Reagents. (General methodology for amide/acid stability). Link

Sources

- 1. 3-((Aminocarbonyl)Amino)Benzoic Acid | C8H8N2O3 | CID 295979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]

Structural Isomerism and Functional Divergence: A Comparative Technical Guide on 3-Amino-5-carbamoylbenzoic Acid and 3-Ureidobenzoic Acid

Executive Summary & Core Divergence

In the realm of advanced organic synthesis and medicinal chemistry, structural isomers often present drastically different chemical topologies and reactivity profiles. 3-Amino-5-carbamoylbenzoic acid and 3-ureidobenzoic acid are prime examples of this phenomenon. Both share the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol , yet their distinct substitution patterns on the benzoic acid core dictate entirely different applications.

This whitepaper provides an in-depth technical analysis of these two isomers, exploring the causality behind their electronic properties, their roles as versatile chemical scaffolds, and field-proven experimental workflows for their utilization in drug development and supramolecular chemistry.

Electronic Topologies & Causality of Reactivity

The fundamental divergence between these two molecules stems from their substitution patterns, which govern their electronic landscapes and steric environments.

3-Amino-5-carbamoylbenzoic Acid (1,3,5-Trisubstituted)

This compound features a carboxyl group (-COOH), an amino group (-NH₂), and a carbamoyl group (-CONH₂) at the 1, 3, and 5 positions, respectively [1].

-

Causality of Reactivity: Unlike para-aminobenzoic acid (PABA), where the amino lone pair delocalizes directly into the electron-withdrawing carboxyl group, the meta-substitution pattern here prevents direct resonance delocalization. This electronic isolation preserves the nucleophilicity of the amino group. Consequently, the molecule acts as a highly orthogonal trifunctional scaffold. Chemists can selectively acylate or diazotize the amino group without interfering with the carbamoyl or carboxyl moieties, making it an ideal building block for complex phenothiazines and cholinesterase inhibitors.

3-Ureidobenzoic Acid (1,3-Disubstituted)

This isomer features a carboxyl group (-COOH) at the 1-position and a ureido group (-NHCONH₂) at the 3-position[2].

-

Causality of Reactivity: The ureido group is a privileged pharmacophore and a potent bidentate hydrogen-bond donor/acceptor. When utilized in supramolecular chemistry, the deprotonated carboxylate acts as an anionic ligand, while the urea moiety engages in highly ordered self-assembly on metal templates (such as Palladium) to mimic ditopic ligands for olefin polymerization [4]. Furthermore, the urea moiety is the classic nitrogenous building block for Biginelli-type multicomponent reactions, yielding dihydropyrimidines that stimulate the human Hsp70-disaggregase system[3].

Quantitative Data & Physicochemical Comparison

The following table summarizes the critical physicochemical parameters and structural distinctions between the two isomers.

| Parameter | 3-Amino-5-carbamoylbenzoic Acid | 3-Ureidobenzoic Acid |

| CAS Number | 132640-26-7 | 20632-43-3 |

| Molecular Formula | C₈H₈N₂O₃ | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol |

| Substitution Pattern | 1,3,5-Trisubstituted | 1,3-Disubstituted |

| Functional Groups | -COOH, -NH₂, -CONH₂ | -COOH, -NHCONH₂ |

| H-Bond Donors | 4 | 3 |

| H-Bond Acceptors | 3 | 3 |

| Primary Application | Phenothiazine Scaffolds, Cholinesterase Inhibitors | Hsp70 Stimulators, Supramolecular Ligands |

Visualizing the Divergence

Divergent properties and applications of C8H8N2O3 isomers.

Experimental Methodologies & Self-Validating Protocols

To leverage these compounds effectively, researchers must employ protocols that account for their specific electronic environments. Below are field-proven methodologies for each isomer.

Protocol A: Orthogonal N-Acylation of 3-Amino-5-carbamoylbenzoic Acid

Objective: Selectively acylate the highly nucleophilic -NH₂ group while leaving the -CONH₂ and -COOH groups intact. Causality: The carbamoyl nitrogen is electron-deficient due to the adjacent carbonyl, rendering it non-nucleophilic under mild conditions. By strictly controlling stoichiometry and temperature, N-acylation of the aniline-like amine is heavily favored.

-

Preparation: Dissolve 1.0 eq of 3-amino-5-carbamoylbenzoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Base Addition: Add 1.2 eq of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton scavenger to drive the reaction forward without forming competing amides.

-

Acylation: Cool the system to 0°C. Dropwise, add 1.05 eq of the desired acyl chloride.

-

Reaction & Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Self-Validation: Quench an aliquot in methanol and analyze via LC-MS. The target mass should shift by[Acyl Mass - 1]. ¹H-NMR of the purified product must show the disappearance of the broad 2H aniline singlet (~5.0 ppm) and the retention of the carbamoyl NH₂ protons (~7.3 and 7.9 ppm).

Protocol B: Biginelli-Type Condensation using 3-Ureidobenzoic Acid

Objective: Synthesize a dihydropyrimidine derivative capable of stimulating the human Hsp70-disaggregase system [3]. Causality: 3-Ureidobenzoic acid provides the requisite urea core. The catalytic acid activates the aldehyde for nucleophilic attack by the urea nitrogen, initiating a cascade of iminium ion formation, enol attack, and cyclodehydration.

Biginelli-type multicomponent synthesis workflow for Hsp70 stimulators.

-

Reagent Assembly: In a round-bottom flask, combine 3-ureidobenzoic acid (0.694 mmol, 1 eq), 2,4-dichlorobenzaldehyde (0.694 mmol, 1 eq), and benzyl acetoacetate (0.694 mmol, 1 eq) [3].

-

Solvent & Catalysis: Suspend the mixture in 2 mL of anhydrous Tetrahydrofuran (THF). Add 2 drops of concentrated HCl. Rationale: HCl protonates the carbonyl oxygen of the aldehyde, drastically lowering the LUMO energy and facilitating the initial nucleophilic attack by the urea.

-

Condensation: Stir the mixture vigorously for 24 hours at room temperature.

-

Purification: Concentrate the crude mixture in vacuo. Purify the residue via silica gel (SiO₂) chromatography using an Ethyl Acetate:Hexanes gradient.

-

Self-Validation: Monitor the reaction via TLC (UV active). The final product must be validated via ¹H-NMR, specifically looking for the characteristic chiral methine proton of the newly formed dihydropyrimidine ring (typically a doublet or multiplet around 5.5 - 6.0 ppm).

References

-

PubChem. "3-((Aminocarbonyl)Amino)Benzoic Acid | C8H8N2O3 | CID 295979". National Center for Biotechnology Information.[Link]

-

Chuang, E., Cupo, R. R., Bevan, J. R., Rice, M. L., Mao, S., Gorenberg, E. L., Mack, K. L., Huryn, D. M., Wipf, P., Brodsky, J. L., & Shorter, J. (2024). "Defining a small-molecule stimulator of the human Hsp70-disaggregase system with selectivity for DnaJB proteins". bioRxiv.[Link]

-

Mote, N., Patel, K. R., Shinde, D., & Chikkali, S. H. (2017). "H-Bonding Assisted Self-Assembly of Anionic and Neutral Ligand on Metal: A Comprehensive Strategy To Mimic Ditopic Ligands in Olefin Polymerization". ResearchGate.[Link]

Advanced Technical Guide & Safety Data Sheet: 3-Amino-5-carbamoylbenzoic Acid

Executive Summary & Molecular Architecture

3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) is a highly versatile, trifunctional organic building block utilized extensively in medicinal chemistry, materials science, and diagnostic imaging[1][2]. The molecule’s architecture features a benzene ring substituted with three distinct functional groups: an electron-donating amino group (-NH₂), an electron-withdrawing carboxylic acid (-COOH), and a carbamoyl group (-CONH₂).

This specific "push-pull" electronic topography dictates its chemical behavior. The interplay between these groups allows for orthogonal modifications, making it a privileged scaffold for synthesizing complex heterocyclic systems (such as benzimidazoles and quinoxalines) and advanced polyamides[2]. Furthermore, its derivatives have proven critical in the development of next-generation X-ray contrast media for mammography[3].

Physicochemical Profiling

To ensure experimental reproducibility, the baseline physicochemical properties of the compound are summarized below[1][2].

| Property | Value |

| IUPAC Name | 3-amino-5-carbamoylbenzoic acid |

| CAS Number | 132640-26-7 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| InChI Key | XHLMMVDCYIXUAX-UHFFFAOYSA-N |

| Structural Class | Aminobenzoic acid derivative / Benzamide |

Mechanistic Safety Data Sheet (MSDS) & Handling

Standard safety data sheets often list hazards without explaining the underlying chemical rationale. As a nucleophilic primary amine attached to an aromatic ring, 3-amino-5-carbamoylbenzoic acid poses specific exposure risks that must be managed through causality-driven protocols[4].

GHS Classification & Hazard Statements

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302 : Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 : Causes skin irritation |

| Serious Eye Damage | Category 2A | H319 : Causes serious eye irritation |

| Target Organ Toxicity | Category 3 | H335 : May cause respiratory irritation |

Mechanistic Toxicology: The irritation profile (H315, H319, H335) is primarily driven by the primary amine group. Amines can act as nucleophiles, reacting with electrophilic sites on biological proteins (e.g., via Michael addition to reactive biological intermediates) or undergoing auto-oxidation to form reactive radical species, leading to localized tissue sensitization and inflammation[4].

Step-by-Step Safe Handling Protocol

To mitigate the risks associated with aerosolized dust and dermal contact, the following self-validating handling protocol must be strictly adhered to:

-

Engineering Controls: Perform all mass transfers and weighing inside a Class II biological safety cabinet or a certified chemical fume hood.

-

Causality: Maintaining a negative pressure environment captures airborne micro-particulates, directly preventing H335 (respiratory irritation).

-

-

PPE Configuration: Don nitrile gloves (minimum 0.11 mm thickness), wrap-around safety goggles, and a standard laboratory coat.

-

Causality: Nitrile provides a superior chemical barrier against polar organic acids compared to standard latex, preventing dermal penetration and H315 (skin irritation).

-

-

Spill Remediation (Self-Validating): In the event of a powder spill, mist the area lightly with distilled water before wiping up the residue with a disposable cloth.

-

Causality: Wetting the powder prevents the aerosolization of the compound.

-

Validation: After wiping, swab the area with a dilute acidic solution (pH ~4) and check with a UV lamp; the absence of fluorescence confirms complete removal of the aromatic amine.

-

Synthetic Utility & Application Workflows

The true value of 3-amino-5-carbamoylbenzoic acid lies in its utility as a synthetic scaffold. The amino and carboxyl groups serve as primary sites for chemical transformations, allowing for the construction of tailored biological activities, including anticancer phenothiazine structures and specialized diagnostic agents[1][2].

Pathway Visualization

Reactive sites and synthetic pathways of 3-Amino-5-carbamoylbenzoic acid.

Application Workflow: Synthesis of X-Ray Contrast Media

One of the most advanced applications of this compound is its conversion into brominated derivatives used as contrast media for X-ray mammography. The resulting brominated compounds exhibit higher X-ray absorption than traditional iodine-based media in the specific energy range used for mammography, while the carbamoyl group ensures high hydrophilicity and an excellent tolerance profile[3].

Experimental Protocol: Regioselective Electrophilic Aromatic Bromination

-

Principle of Causality: The amino group strongly activates the ortho and para positions of the benzene ring via resonance (electron donation). Because the meta positions are occupied by the electron-withdrawing carboxyl and carbamoyl groups, incoming electrophiles (Br⁺) are strictly directed to the remaining unsubstituted ring positions, ensuring high regioselectivity[3].

Step-by-Step Methodology:

-

Substrate Dissolution: Suspend 1.0 equivalent of 3-amino-5-carbamoylbenzoic acid in an aqueous acidic medium (e.g., 1M HCl).

-

Rationale: The acidic medium slightly protonates the amine. This controls the reaction rate by tempering the ring's activation, preventing over-oxidation while maintaining substrate solubility.

-

-

Electrophile Generation & Addition: Chill the reaction vessel to 0–5°C using an ice bath. Add 2.1 equivalents of liquid bromine (Br₂) or N-Bromosuccinimide (NBS) dropwise over 30 minutes under vigorous stirring.

-

Rationale: Maintaining a low temperature suppresses unwanted radical side reactions, ensuring that the mechanism proceeds strictly via Electrophilic Aromatic Substitution (EAS).

-

-

Reaction Quenching: After 2 hours of stirring, add a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the red/orange color of the solution dissipates.

-

Rationale: The bisulfite acts as a reducing agent, converting unreacted, highly reactive Br₂ into harmless, water-soluble bromide ions (Br⁻), safely halting the reaction.

-

-

Isolation & Validation: Filter the precipitated brominated product via vacuum filtration. Wash the filter cake with cold distilled water.

-

Self-Validating Step: Test the pH of the final filtrate wash. Continue washing until the filtrate reaches a neutral pH (~7.0). A neutral pH strictly validates that all residual acid and quenching byproducts have been successfully removed from the product cake. Dry the solid under a high vacuum to yield the brominated contrast media precursor.

-

References

- Benchchem - 3-Amino-5-carbamoylbenzoic acid | 132640-26-7

- Sigma-Aldrich - CAS 132640-26-7 | 3-amino-5-carbamoylbenzoic acid

- Benchchem (via PubChem) - Chemical Reactivity and Mechanistic Studies of 3 Amino 5 Carbamoylbenzoic Acid

- BLD Pharm - 3-Aminobenzamide Hazard Data (Analogous GHS Classific

- Google Patents (EP1186305A1) - New brominated compounds as contrast media for X-ray mammography

Sources

3-Amino-5-carbamoylbenzoic Acid: The Asymmetric Scaffold for Next-Generation X-Ray Contrast Media

Executive Summary

3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) represents a critical "desymmetrization scaffold" in the synthesis of modern non-ionic X-ray contrast media (ICM). Unlike traditional symmetric intermediates derived from 5-aminoisophthalic acid, this molecule offers orthogonal reactivity: a free carboxylic acid, a primary amide (carbamoyl), and an aniline amine.

This guide details the technical utility of 3-Amino-5-carbamoylbenzoic acid, specifically its role in synthesizing Iosimenol and other asymmetric triiodinated isophthalic acid derivatives. By breaking the symmetry of the benzene ring early in the synthetic pathway, this intermediate allows for the precise installation of distinct hydrophilic side chains, a requirement for optimizing the viscosity-osmolality balance in third-generation contrast agents.

Chemical Profile & Structural Logic

| Property | Specification |

| IUPAC Name | 3-Amino-5-carbamoylbenzoic acid |

| Synonyms | 5-Amino-isophthalamic acid; 3-Carbamoyl-5-aminobenzoic acid |

| CAS Number | 132640-26-7 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Core Function | Asymmetric precursor for 2,4,6-triiodination |

| Key Reactivity | C1-COOH: Esterification/Amidation (Linker attachment)C3-NH₂: Iodination director / Acetylation siteC5-CONH₂: Established hydrophilic side chain |

The "Symmetry Breaker" Advantage

In the synthesis of older agents like Iopamidol, the starting material is symmetric (5-aminoisophthalic acid). This makes it statistically difficult to attach two different side chains to the C1 and C3 carbonyls without generating mixed waste products. 3-Amino-5-carbamoylbenzoic acid solves this by differentiating the positions before the expensive iodination step. The C5 position is already "capped" as an amide, leaving the C1 carboxyl free for unique derivatization or dimerization.

Synthetic Pathway & Protocol

The industrial synthesis typically proceeds via the Nitro-Reduction Route , starting from 5-nitroisophthalic acid derivatives.

Phase 1: Desymmetrization (Amidation)

Objective: Convert 5-nitroisophthalic acid mono-methyl ester to 3-nitro-5-carbamoylbenzoic acid.

-

Reagents: 5-Nitroisophthalic acid mono-methyl ester, Ammonia (aq/MeOH).

-

Mechanism: Nucleophilic acyl substitution (Aminolysis).

-

Protocol:

-

Dissolve 5-nitroisophthalic acid mono-methyl ester in methanol.

-

Add concentrated aqueous ammonia (25-30%) dropwise at 0–5°C to prevent hydrolysis of the remaining acid group or over-reaction.

-

Stir at room temperature for 4–6 hours. Monitoring by HPLC should show disappearance of the ester peak.

-

Acidify carefully with HCl to precipitate the 3-nitro-5-carbamoylbenzoic acid .

-

Filter and wash with cold water.

-

Phase 2: Reduction (Activation)

Objective: Reduce the nitro group to an aniline amine without hydrolyzing the amide.

-

Reagents: H₂ (gas), Pd/C (5% or 10%), Methanol/Water.

-

Protocol:

-

Suspend the nitro-intermediate in methanol.

-

Add Pd/C catalyst (typically 5% w/w loading relative to substrate).

-

Pressurize with Hydrogen (3–5 bar) at 40–50°C.

-

Critical Control Point: Monitor reaction closely. Over-reduction or high temperatures can lead to hydrogenolysis of the amide bond.

-

Filter catalyst while warm.

-

Concentrate filtrate to crystallize 3-Amino-5-carbamoylbenzoic acid .

-

Visualization: Synthesis Workflow

Caption: Synthesis of 3-Amino-5-carbamoylbenzoic acid via selective aminolysis and hydrogenation.

Pharmaceutical Applications: The Iosimenol Pathway

The primary utility of this intermediate is in the production of Iosimenol and related dimeric non-ionic contrast media.

Mechanism of Action in Synthesis

-

Iodination: The 3-amino group strongly activates the benzene ring, directing electrophilic iodination to the ortho and para positions relative to itself (which correspond to positions 2, 4, and 6 on the ring).

-

Reaction: 3-Amino-5-carbamoylbenzoic acid + 3 ICl → 3-Amino-2,4,6-triiodo-5-carbamoylbenzoic acid .

-

-

Acylation: The amino group is then acylated (e.g., with acetoxyacetyl chloride) to remove its toxicity and increase solubility.

-

Dimerization/Coupling: The free carboxylic acid (C1) is activated (via acid chloride or mixed anhydride) and coupled to a diamine linker or another monomer to form the final dimeric structure.

Downstream Logic Diagram

Caption: Transformation of the intermediate into Iosimenol-class contrast agents.

Quality Control & Analytical Standards

For pharmaceutical grade intermediates, the following specifications are standard:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow powder |

| Purity | HPLC (C18, Phosphate buffer/MeOH) | ≥ 98.5% |

| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure (Asymmetric aromatic protons) |

| Water Content | Karl Fischer | ≤ 1.0% |

| Sulfated Ash | Gravimetric | ≤ 0.1% |

| Heavy Metals | ICP-MS | ≤ 20 ppm |

Handling & Stability:

-

Store in a cool, dry place away from light.

-

The amino group is susceptible to oxidation; store under nitrogen if possible.

-

Safety: Irritant. Use standard PPE (gloves, goggles, fume hood).

References

-

Process for the preparation of iosimenol. (2013). World Intellectual Property Organization, WO2013021093A1. Link

-

New brominated compounds as contrast media for X-ray mammography. (2002). European Patent Office, EP1186305A1. Link

-

Non-ionic X-ray contrast agents with high iodine content. (1991). European Patent Office, EP0426610B1. Link

-

3-Amino-5-carbamoylbenzoic acid Product Record. BenchChem. Link

Technical Guide: Aminobenzoic Acid Scaffolds in Medicinal Chemistry

Executive Summary

Aminobenzoic acid (ABA) derivatives represent a class of "privileged structures" in medicinal chemistry—molecular frameworks capable of providing ligands for diverse biological targets. The utility of these scaffolds stems from the positional isomerism of the amino and carboxylic acid groups (ortho-, meta-, and para-), which dictates their reactivity profile and spatial geometry.

This guide analyzes the structural activity relationships (SAR) of these isomers, with a specific focus on the ortho-isomer (Anthranilic acid) as a precursor for bicyclic heterocycles (quinazolines) and the para-isomer (PABA) as a critical antimetabolite mimic.

Part 1: Structural Activity Relationships (SAR) & Isomer Analysis

The biological utility of aminobenzoic acids is governed by the "Ortho-Effect" and geometric vectors.

The Ortho-Isomer: Anthranilic Acid (2-ABA)

-

Core Characteristic: Cyclization Potential.

-

Mechanism: The proximity of the nucleophilic amine (

) and the electrophilic carboxyl ( -

Electronic Effect: Intramolecular Hydrogen Bonding (IMHB) between the amine proton and carbonyl oxygen stabilizes the planar conformation, reducing the entropic penalty for binding to kinases (e.g., EGFR).

The Para-Isomer: PABA (4-ABA)

-

Core Characteristic: Linear Mimicry.

-

Mechanism: The 1,4-substitution pattern provides a rigid, linear spacer (~6.5 Å). This geometry mimics the p-aminobenzoic acid moiety found in Tetrahydrofolate , making PABA derivatives potent competitive inhibitors of folate synthesis enzymes (Dihydropteroate Synthase).[1]

-

Application: Local anesthetics (Benzocaine) utilize the electron-donating amine to increase electron density on the carbonyl oxygen via resonance, enhancing binding affinity to voltage-gated sodium channels.

The Meta-Isomer: 3-ABA

-

Core Characteristic: Geometric Spacer.

-

Mechanism: Used primarily when a "kinked" geometry is required to fit specific hydrophobic pockets where a linear (para) or fused (ortho) structure would cause steric clash.

Part 2: The Anthranilic Acid Powerhouse (Quinazolines)

The most commercially significant application of the aminobenzoic scaffold is the synthesis of Quinazoline-4(3H)-ones and Quinazolines. These structures act as ATP-competitive inhibitors in receptor tyrosine kinases.

Synthetic Pathway: The Niementowski Reaction

The classical route to the quinazolinone core involves the condensation of anthranilic acid with amides.[2]

Figure 1: The Niementowski reaction pathway converting Anthranilic Acid into the Quinazolinone scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4(3H)-Quinazolinone (Scaffold Construction)

Objective: Construct the bicyclic core from anthranilic acid via the Niementowski reaction. Source Validation: Adapted from standard methodologies [1][3].

Materials:

-

Anthranilic acid (0.1 mol, 13.7 g)[3]

-

Formamide (0.5 mol, 22.5 mL)[2]

-

Apparatus: Round-bottom flask, Reflux condenser, Oil bath.

Methodology:

-

Mixing: In a 250 mL round-bottom flask, combine anthranilic acid and formamide. The excess formamide acts as both solvent and reagent.

-

Reflux: Heat the mixture to 150–160°C for 4–6 hours.

-

Causality: High temperature is required to overcome the activation energy for the initial amide formation and the subsequent dehydration step.

-

-

Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Disappearance of the fluorescent anthranilic acid spot indicates completion.

-

Precipitation: Allow the dark solution to cool to approx. 60°C, then pour into 100 mL of ice-cold water. The quinazolinone will precipitate as a solid.

-

Purification: Filter the crude solid. Recrystallize from Methanol .

-

Validation: Determine melting point.

-

Expected Value:214–216°C .[3] A sharp melting point confirms purity.

-

Protocol B: Amide Coupling (Scaffold Functionalization)

Objective: Attach a side chain to an aminobenzoic acid derivative (e.g., creating a benzamide kinase inhibitor).

Methodology:

-

Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 mins at RT.

-

Coupling: Add the amine partner (1.1 eq). Stir for 2–16 hours.

-

Workup: Dilute with EtOAc, wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

Part 4: PABA and the Antifolate Mechanism[7]

Para-aminobenzoic acid (PABA) is the structural basis for Sulfonamides .[6][7] Sulfonamides are bioisosteres of PABA; they possess a similar geometry and electron distribution but contain a sulfonamide group (

Mechanism of Action: Competitive Inhibition

Bacteria must synthesize Folate de novo. They use the enzyme Dihydropteroate Synthase (DHPS) to couple Pteridine with PABA. Sulfonamides bind to DHPS with higher affinity than PABA, creating a "dead-end" analog that cannot be converted to Dihydrofolate.

Figure 2: The competitive inhibition of the Folate pathway by Sulfonamides (PABA mimics).

Part 5: Data Summary & Approved Drugs

Table 1: Key Drugs Derived from Aminobenzoic Acid Scaffolds

| Drug Name | Isomer Source | Drug Class | Mechanism |

| Gefitinib | 2-ABA (Anthranilic) | Quinazoline | EGFR Tyrosine Kinase Inhibitor (TKI) |

| Furosemide | 2-ABA (Anthranilic) | Sulfamoyl-anthranilic | Na-K-2Cl Cotransporter Inhibitor (Diuretic) |

| Diclofenac | 2-ABA (Anthranilic) | Phenylacetic acid deriv. | COX-1/2 Inhibitor (NSAID) |

| Benzocaine | 4-ABA (PABA) | Ester | Voltage-gated Na+ Channel Blocker |

| Sulfamethoxazole | 4-ABA (Mimic) | Sulfonamide | Dihydropteroate Synthase Inhibitor |

| Imatinib | 3-ABA (Linker) | Phenylaminopyrimidine | BCR-ABL Tyrosine Kinase Inhibitor |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 971, Sulfanilamide. Retrieved from [Link]

-

Wang, L., et al. (2010). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry. Retrieved from [Link]

-

Kluczyk, A., et al. (2002).[9] Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry. Retrieved from [Link]

-

Boshta, N.M., et al. (2024).[4] Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. ringbio.com [ringbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. picmonic.com [picmonic.com]

- 8. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Precision Derivatization of 3-Amino-5-carbamoylbenzoic Acid

Executive Summary & Strategic Overview

3-Amino-5-carbamoylbenzoic acid (CAS 132640-26-7) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase allosteric pockets and protein-protein interactions.[1][2] However, its derivatization presents a classic "Zwitterion Trap."[1][2][3]

The Challenge:

-

Amphoteric Nature: The molecule contains a nucleophilic aniline (pKa ~3.[1][2][3]5) and an electrophilic carboxylic acid (pKa ~4.0).[1][2][3] In neutral solution, it exists as a zwitterion, leading to poor solubility in standard organic solvents (DCM, EtOAc).[1][3]

-

Polymerization Risk: Attempting to activate the carboxylic acid without protecting the amine results in rapid, uncontrollable self-polymerization (oligomerization).[1][2][3]

-

Electronic Deactivation: The amine at position 3 is electronically deactivated by the electron-withdrawing amide (pos 5) and acid (pos 1), making it a sluggish nucleophile.[1][2]

This guide provides two distinct, field-validated protocols to overcome these barriers, utilizing T3P® (Propylphosphonic anhydride) for scalable acid activation and HATU for forcing difficult amine couplings.[1][2]

Strategic Decision Matrix

Figure 1: Strategic workflow for selecting the correct derivatization pathway based on the target functional group.

Reagent Selection Guide

For this specific scaffold, standard EDC/HOBt coupling often fails due to the low nucleophilicity of the aniline and the poor solubility of the zwitterion.[2][3]

| Reagent | Suitability | Mechanism & Advantage | Recommendation |

| T3P (Propylphosphonic anhydride) | High | Low Epimerization / High Solubility. T3P is supplied in EtOAc or DMF.[1][2][3] It drives the reaction by forming a water-soluble byproduct.[1][2][3] Excellent for scale-up. | Primary Choice for Acid Coupling |

| HATU | High | Maximum Reactivity. The At-based leaving group creates a highly reactive active ester.[1][2][3] Essential when the incoming amine is sterically hindered.[2][3] | Primary Choice for Amine Coupling |

| EDC / HOBt | Low | Classic Carbodiimide. Often fails here due to urea byproduct precipitation and slower kinetics with electron-deficient anilines.[1][2][3] | Avoid unless cost is critical |

| Thionyl Chloride (SOCl₂) | Medium | Acid Chloride Formation. Effective but harsh.[1][2][3] Can dehydrate the primary amide (-CONH₂) to a nitrile (-CN).[1][2] | Use only if T3P fails |

Protocol A: Derivatization of the Carboxylic Acid

Objective: Couple an external amine (

Step 1: Transient Protection (One-Pot Strategy)

Note: If commercial N-Boc-3-amino-5-carbamoylbenzoic acid is unavailable, synthesize it.[1][2]

-

Suspend 3-amino-5-carbamoylbenzoic acid (1.0 eq) in 1,4-Dioxane/Water (1:1 v/v).

-

Add

(2.5 eq) followed by -

Stir at RT for 4-12 hours. The suspension should clear as the salt forms.[2][3]

-

Acidify carefully with 1M HCl to pH 3-4. The N-Boc product will precipitate.[1][2][3] Filter and dry.[1][2][3][4]

Step 2: T3P-Mediated Amide Coupling

Why T3P? It tolerates the primary amide side chain and simplifies workup (no column chromatography often needed).[1][2]

Materials:

-

External Amine (

) (1.1 eq)[1][2] -

T3P (50% w/w in DMF or EtOAc) (1.5 - 2.0 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

Solvent: Anhydrous DMF or NMP (Required for solubility).[1][2][3]

Procedure:

-

Dissolution: In a dry vial, dissolve the N-Boc protected scaffold and the External Amine in anhydrous DMF (Concentration ~0.1 M).

-

Base Addition: Add DIPEA. Stir for 5 minutes.

-

Activation: Add T3P solution dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

-

Workup (The T3P Advantage):

-

Deprotection (Optional): Treat crude with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group if the free amine is required.[2][3]

Protocol B: Derivatization of the Aniline

Objective: Couple an external Carboxylic Acid (

Step 1: Activation of External Acid

We utilize HATU here because it generates the highly reactive O-azabenzotriazole active ester, necessary to force the reaction with the sluggish aniline.[2][3]

Materials:

-

External Acid (

) (1.2 eq)[1][2] -

3-Amino-5-carbamoylbenzoic acid Methyl Ester* (1.0 eq)[1][2]

-

DIPEA (3.0 eq)[1]

Procedure:

-

Pre-Activation: Dissolve External Acid and HATU in DMF. Add 1.0 eq of DIPEA.[1][2][3] Stir for 15 minutes at RT.[1][2][3][5] The solution often turns yellow/orange.[2][3]

-

Coupling: Add the scaffold (Amine) and the remaining DIPEA (2.0 eq).[1][2][3]

-

Heating: Stir at RT for 16 hours.

-

Workup:

Alternative: Method C (Transient Silylation for Free Acid Scaffold)

If you must use the free acid scaffold (zwitterion) and couple to the amine:

-

Add TMSCl (Trimethylsilyl chloride, 2.2 eq) and DIPEA (2.2 eq).[1][2][3] Reflux for 1 hour.

-

Cool to 0°C. Add the Acid Chloride of your partner acid (

) (1.1 eq).[1][2][3] -

Quench: Add MeOH (cleaves the silyl ester) and water. The product precipitates or is extracted.[2][3][4][7]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation immediately upon mixing | Zwitterion crashing out of solution. | Add LiCl (0.5M) to the DMF solution to break up aggregation and increase solubility (chaotropic effect).[1][2] |

| Low Yield (Protocol B) | Aniline is too electron-poor.[1][2][3] | Switch from HATU to Acid Chloride generation (using Oxalyl Chloride/DMF cat.) for the external acid. |

| Nitrile formation (-CN peak in IR/NMR) | Dehydration of primary amide.[1][2][3] | Avoid |

| Gel formation | Polymerization of unprotected scaffold.[1][2][3] | Ensure Protocol A starts with Boc-protection .[1][2][3][6] Do not skip this step. |

References

-

T3P Reagent Capabilities: Archimica (now Euticals) Technical Notes.[1][2][3] "Propylphosphonic Anhydride (T3P®): The Water Scavenger."[1][2][3] Available at chemical suppliers (e.g., Sigma-Aldrich/Merck).[1][2]

-

HATU vs. T3P Comparison: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1][2][3] Organic Process Research & Development, 2016, 20(2), 140–177.[1][2]

-

Coupling to Electron-Deficient Anilines: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1][2][3] Chemical Society Reviews, 2009, 38, 606-631.[1][2][3]

-

Transient Silylation Method: Wang, Z.[1][2][3] "Silylation-mediated amide coupling."[1][2][3] Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.[1][2][3] (General methodology reference).

Disclaimer: These protocols involve hazardous chemicals.[1][2][3] Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

- 1. PubChemLite - 3-amino-5-carbamoylbenzoic acid (C8H8N2O3) [pubchemlite.lcsb.uni.lu]

- 2. 3-Amino-5-methoxybenzoic acid 97 74165-74-5 [sigmaaldrich.com]

- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 4. peptide.com [peptide.com]

- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

Application Note: 3-Amino-5-carbamoylbenzoic Acid as a Trifunctional Scaffold in Drug Discovery

This guide serves as a comprehensive technical manual for utilizing 3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) as a privileged scaffold in high-throughput combinatorial chemistry.

Executive Summary

In the realm of fragment-based drug design (FBDD), 3-Amino-5-carbamoylbenzoic acid represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its value lies in its meta-substituted rigidity and trifunctionality . Unlike flexible aliphatic scaffolds, the benzene core locks functional groups into specific vectors, reducing the entropic cost of binding.

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The amide and amine moieties can mimic the hydrogen-bonding patterns required for ATP-hinge binding.

-